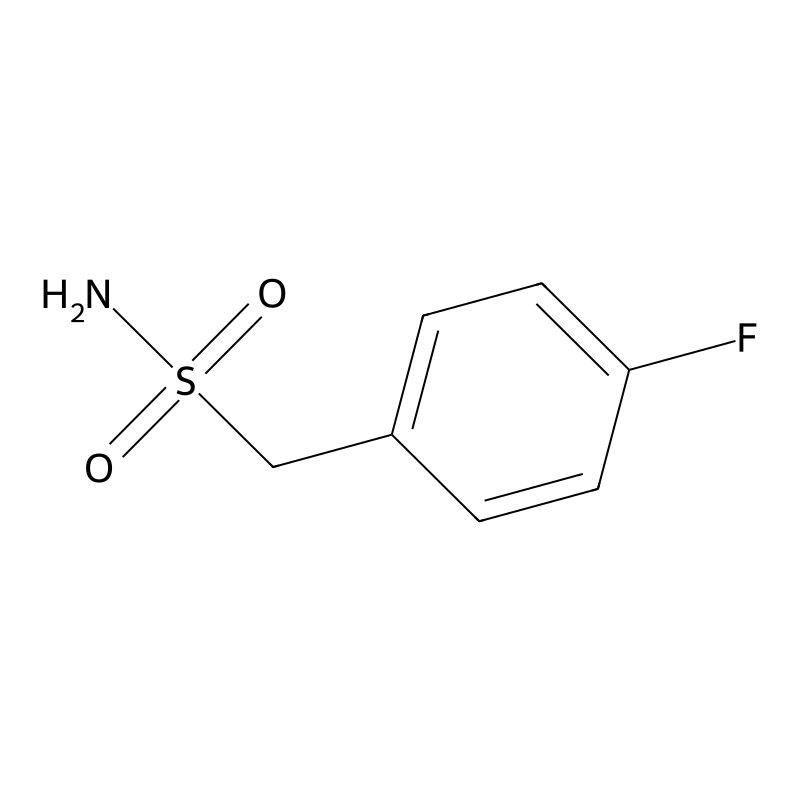(4-Fluorophenyl)methanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Building Blocks for Drug Discovery:
Arylsulfonamides, including (4-Fluorophenyl)methanesulfonamide, can serve as building blocks for the synthesis of more complex molecules with potential drug-like properties. Their chemical properties, such as the presence of the sulfonamide group, can influence various factors like solubility, stability, and interaction with biological targets. By incorporating (4-Fluorophenyl)methanesulfonamide as a building block, researchers can explore the creation of new drug candidates with specific functionalities. Source: Hit2Lead, a commercial database of chemical building blocks, offers (4-Fluorophenyl)methanesulfonamide and related derivatives, highlighting its potential utility in drug discovery:
Exploration of Biological Activities:
While the specific biological activities of (4-Fluorophenyl)methanesulfonamide itself are not extensively documented, research on related arylsulfonamides suggests potential applications in various fields:
- Enzyme Inhibition: Certain arylsulfonamides have been shown to inhibit specific enzymes, making them valuable tools for studying biological processes and potentially developing new drugs. Further research is needed to explore if (4-Fluorophenyl)methanesulfonamide possesses similar inhibitory properties.
- Antimicrobial Activity: Some arylsulfonamides exhibit antimicrobial properties, making them candidates for developing new antibiotics. While research on (4-Fluorophenyl)methanesulfonamide's antimicrobial activity is lacking, its close structural similarity to known antimicrobial arylsulfonamides warrants further investigation.
(4-Fluorophenyl)methanesulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to a methanesulfonamide moiety. Its molecular formula is C7H8FNO2S, and it features a sulfonamide functional group, which is known for its diverse biological activities. The fluorine atom on the phenyl ring enhances the compound's lipophilicity and stability, making it an interesting candidate for various applications in medicinal chemistry and organic synthesis.
- Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.
- Reduction: Under reducing conditions, the sulfonamide can be converted into an amine.
- Substitution Reactions: The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
The biological activity of (4-Fluorophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity to target proteins, potentially leading to various therapeutic effects. Research has indicated that compounds with similar structures exhibit enzyme inhibition and anti-cancer properties, suggesting that (4-Fluorophenyl)methanesulfonamide may also possess such activities, although specific studies are needed to confirm these effects.
The synthesis of (4-Fluorophenyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize any hydrochloric acid produced during the process. The general reaction scheme can be represented as follows:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity through controlled reaction conditions.
(4-Fluorophenyl)methanesulfonamide has several applications across various fields:
- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
- Biological Research: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
- Industrial Chemistry: It may find use in the production of specialty chemicals and materials.
Studies on (4-Fluorophenyl)methanesulfonamide focus on its interactions with biological receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic roles. The unique structural features of this compound allow it to engage specifically with certain targets, enhancing its efficacy in biological assays.
Several compounds share structural similarities with (4-Fluorophenyl)methanesulfonamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| N-(2-Amino-4-fluorophenyl)methanesulfonamide | 156522-13-3 | 0.91 |
| N-(2-Bromo-4-fluorophenyl)methanesulfonamide | 35980-24-6 | 0.89 |
| N-(2-Chloro-4-fluorophenyl)methanesulfonamide | 1341599-69-6 | 0.88 |
Uniqueness
The uniqueness of (4-Fluorophenyl)methanesulfonamide lies in its specific substitution pattern on the phenyl ring, particularly the presence of the fluorine atom. This substitution influences its chemical reactivity, biological activity, and interaction profile compared to similar compounds. The fluorine atom not only enhances stability but may also improve binding affinity to biological targets, making it a valuable compound in drug development and other scientific research applications.








